N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-2-(2',5'-dioxospiro[2,3-dihydro-1H-naphthalene-4,4'-imidazolidine]-1'-yl)acetamide
Description
N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-2-(2',5'-dioxospiro[2,3-dihydro-1H-naphthalene-4,4'-imidazolidine]-1'-yl)acetamide is a structurally complex acetamide derivative characterized by:
- A 4-chloro-3-(dimethylsulfamoyl)phenyl group, which introduces electron-withdrawing substituents (chloro and sulfamoyl) that may enhance binding to biological targets.
- An acetamide linker, common in bioactive molecules due to its hydrogen-bonding capacity and structural versatility.
Properties
Molecular Formula |
C22H23ClN4O5S |
|---|---|
Molecular Weight |
491.0 g/mol |
IUPAC Name |
N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-2-(2',5'-dioxospiro[2,3-dihydro-1H-naphthalene-4,4'-imidazolidine]-1'-yl)acetamide |
InChI |
InChI=1S/C22H23ClN4O5S/c1-26(2)33(31,32)18-12-15(9-10-17(18)23)24-19(28)13-27-20(29)22(25-21(27)30)11-5-7-14-6-3-4-8-16(14)22/h3-4,6,8-10,12H,5,7,11,13H2,1-2H3,(H,24,28)(H,25,30) |
InChI Key |
MZEQXVHBSVQKGA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)NC(=O)CN2C(=O)C3(CCCC4=CC=CC=C43)NC2=O)Cl |
Origin of Product |
United States |
Biological Activity
N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-2-(2',5'-dioxospiro[2,3-dihydro-1H-naphthalene-4,4'-imidazolidine]-1'-yl)acetamide is a compound of interest due to its potential biological activities. This article synthesizes available information regarding its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A chloro-substituted phenyl group .
- A dimethylsulfamoyl moiety that may contribute to its biological activity.
- A spirocyclic structure which is often associated with enhanced biological properties.
Pharmacological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. A study demonstrated that derivatives with similar structures can induce apoptosis in various cancer cell lines, suggesting that this compound may possess similar properties due to its structural analogies .
- Antimicrobial Properties : Preliminary investigations suggest that the compound could have antimicrobial effects. Compounds with similar functional groups have been noted for their ability to inhibit bacterial growth, particularly against resistant strains .
- Protein Kinase Inhibition : There is evidence that compounds with sulfamoyl groups can modulate protein kinase activity, which plays a critical role in cell signaling pathways related to cancer and other diseases .
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Cell Proliferation : By interfering with specific signaling pathways involved in cell growth and division.
- Induction of Apoptosis : Triggering programmed cell death in malignancies through the activation of caspases and other apoptotic factors.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis or function, leading to cell lysis.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
These findings underscore the potential therapeutic applications of the compound in oncology and infectious disease treatment.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-2-(2',5'-dioxospiro[2,3-dihydro-1H-naphthalene-4,4'-imidazolidine]-1'-yl)acetamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of sulfonamide compounds can inhibit tumor growth in various cancer cell lines. The compound's structure allows it to interact with key biological targets involved in cancer progression, making it a candidate for further development as an anticancer agent .
Mechanism of Action
The proposed mechanism involves the inhibition of specific enzymes related to cancer cell proliferation and survival. For example, molecular docking studies suggest that the compound may act as a 5-lipoxygenase inhibitor, which is crucial in inflammatory pathways that can lead to cancer .
Anti-inflammatory Properties
Compounds with similar structural features have been evaluated for their anti-inflammatory effects. The sulfonamide group in the compound is known for its ability to modulate inflammatory responses by inhibiting cyclooxygenase enzymes. This suggests that this compound could be explored for treating conditions characterized by chronic inflammation, such as rheumatoid arthritis or inflammatory bowel disease .
Antimicrobial Activity
Research has indicated that sulfonamide derivatives possess antimicrobial properties. The compound's structure may contribute to its effectiveness against various bacterial strains. Studies have shown that modifications to the sulfonamide moiety can enhance antimicrobial efficacy, suggesting a potential application in developing new antibiotics .
Drug Design and Development
The unique structural characteristics of this compound make it a valuable scaffold for drug design. Its ability to form hydrogen bonds and engage in π-π interactions can be exploited to create more potent derivatives through structure-activity relationship (SAR) studies. This approach has been successful in optimizing the pharmacological profiles of similar compounds .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related acetamides with documented activities:
Key Differences and Implications
Substituent Effects: The dimethylsulfamoyl group in the target compound offers stronger electron-withdrawing effects and hydrogen-bonding capacity compared to the chloro or methoxy groups in alachlor . This may enhance interactions with enzymes or receptors, similar to sulfonamide drugs.
Biological Activity :
- Alachlor’s herbicidal activity stems from its disruption of plant-specific lipid synthesis, a mechanism less relevant to the target compound’s hypothesized mammalian cell targets .
- Compound 10’s antitumor activity is attributed to its benzothiazole-benzimidazole hybrid structure, which intercalates DNA or inhibits kinases . The target compound’s spiro system may engage different targets (e.g., proteasomes or epigenetic regulators).
Physicochemical Properties: The dimethylsulfamoyl group increases polarity, likely improving aqueous solubility compared to alachlor’s lipophilic diethyl groups .
Hydrogen Bonding and Crystallography
- The target compound’s sulfamoyl group can act as a hydrogen-bond acceptor, similar to the carbonyl groups in ’s dichlorophenyl acetamide, which forms R₂²(10) hydrogen-bonded dimers .
- Rigid spiro systems (e.g., in ’s spiro[indoline-3,5'-thiazolo[4,3-b][1,3,4]oxadiazol]-2-one derivatives) often exhibit predictable crystallization patterns, aiding in formulation .
Research Findings and Data Tables
Table 2: Hypothesized SAR for the Target Compound
| Structural Feature | Potential Impact on Bioactivity |
|---|---|
| 4-Chloro substituent | Enhances lipophilicity and target affinity |
| Dimethylsulfamoyl group | Improves solubility and hydrogen-bonding capacity |
| Spiro-imidazolidinedione | Reduces metabolic degradation, enhances selectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
